molecular formula C29H35N7O5 B13988588 tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate

tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate

Cat. No.: B13988588
M. Wt: 561.6 g/mol
InChI Key: NYPOBFLAKTWEQD-UHFFFAOYSA-N
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Description

Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate is a complex organic compound that features a combination of indole, pyrimidine, and carbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The indole and pyrimidine moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Carbamate Formation: The final step involves the reaction of the coupled product with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates or pyrimidines.

Scientific Research Applications

Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving cell signaling pathways and enzyme inhibition.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate: Unique due to its specific combination of indole, pyrimidine, and carbamate moieties.

    Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-aminophenyl)(methyl)amino)ethyl)(methyl)carbamate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-hydroxyphenyl)(methyl)amino)ethyl)(methyl)carbamate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The unique combination of functional groups in Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H35N7O5

Molecular Weight

561.6 g/mol

IUPAC Name

tert-butyl N-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitroanilino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C29H35N7O5/c1-29(2,3)41-28(37)34(5)15-14-33(4)24-17-26(40-7)22(16-25(24)36(38)39)32-27-30-13-12-21(31-27)20-18-35(6)23-11-9-8-10-19(20)23/h8-13,16-18H,14-15H2,1-7H3,(H,30,31,32)

InChI Key

NYPOBFLAKTWEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[N+](=O)[O-]

Origin of Product

United States

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